molecular formula C9H9BrN2O3 B373473 N-(2-bromo-6-methyl-4-nitrophenyl)acetamide

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide

Cat. No.: B373473
M. Wt: 273.08g/mol
InChI Key: CLXZJHRTUOPDCT-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3. It is characterized by the presence of a bromo group, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitro-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:

2-bromo-4-nitro-6-methylaniline+acetic anhydrideN-2-bromo-4-nitro-6-methylphenylacetamide+acetic acid\text{2-bromo-4-nitro-6-methylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-bromo-4-nitro-6-methylaniline+acetic anhydride→N-2-bromo-4-nitro-6-methylphenylacetamide+acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group can participate in electrophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a bromo group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08g/mol

IUPAC Name

N-(2-bromo-6-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-5-3-7(12(14)15)4-8(10)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)

InChI Key

CLXZJHRTUOPDCT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-]

Origin of Product

United States

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